molecular formula C20H18N6OS2 B250922 N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide

N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide

Numéro de catalogue B250922
Poids moléculaire: 422.5 g/mol
Clé InChI: FRSXBABQZHURRH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mécanisme D'action

TAK-659 inhibits BTK by binding to the ATP-binding site of the enzyme, thereby preventing its activation and downstream signaling. BTK is involved in the activation of various signaling pathways that promote the survival and proliferation of cancer cells. By inhibiting BTK, TAK-659 induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, TAK-659 has demonstrated potent anti-tumor activity and a low toxicity profile. TAK-659 has also been shown to inhibit the activation of various immune cells, such as T-cells and natural killer cells, which can contribute to the anti-tumor activity of the drug.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-659 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for testing. TAK-659 has also been shown to have good stability and solubility, which can facilitate its use in in vitro and in vivo experiments. However, one limitation of TAK-659 is that it is not selective for BTK and can also inhibit other kinases, which can lead to off-target effects.

Orientations Futures

There are several future directions for the development and use of TAK-659. One direction is to optimize the pharmacokinetic properties of the drug, such as its half-life and bioavailability, to improve its efficacy in clinical trials. Another direction is to investigate the use of TAK-659 in combination with other chemotherapeutic agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for TAK-659 in different types of cancer. Finally, the development of selective BTK inhibitors with improved potency and selectivity may provide new opportunities for the treatment of cancer.

Méthodes De Synthèse

The synthesis of TAK-659 involves the reaction of 2-methyl-5-nitrophenyl isothiocyanate with 3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole-6-amine in the presence of a base, followed by the reaction of the resulting intermediate with N-(4-aminophenyl)benzamide. The final product is obtained after purification by column chromatography. The purity and identity of TAK-659 are confirmed by various spectroscopic techniques such as NMR and mass spectrometry.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that TAK-659 inhibits the growth and proliferation of cancer cells by targeting Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. TAK-659 has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as rituximab and lenalidomide.

Propriétés

Formule moléculaire

C20H18N6OS2

Poids moléculaire

422.5 g/mol

Nom IUPAC

N-[[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl]benzamide

InChI

InChI=1S/C20H18N6OS2/c1-3-16-23-24-20-26(16)25-18(29-20)14-10-9-12(2)15(11-14)21-19(28)22-17(27)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H2,21,22,27,28)

Clé InChI

FRSXBABQZHURRH-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C4=CC=CC=C4

SMILES canonique

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.